Product packaging for Miconazole 3,4-isomer(Cat. No.:CAS No. 47447-55-2)

Miconazole 3,4-isomer

Cat. No.: B8821561
CAS No.: 47447-55-2
M. Wt: 416.1 g/mol
InChI Key: SZRYZAYGHYHAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Miconazole 3,4-Isomer, also widely recognized in pharmacopeias as Miconazole Impurity F , is a chemical reference standard of high importance in antifungal pharmaceutical research. This compound is a structural isomer of the broad-spectrum antifungal agent Miconazole, an imidazole derivative developed over five decades ago that functions by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes . Its specific research application is primarily in analytical chemistry and quality control, where it is used as a certified standard for the identification and quantification of process-related impurities in Miconazole Active Pharmaceutical Ingredients (APIs) and finished drug products, in compliance with the standards set by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) . The molecular formula of this compound is C18H14Cl4N2O, with a molecular weight of 416.13 g/mol . Its defined role is to ensure the purity, safety, and efficacy of pharmaceutical formulations containing Miconazole, which is used to treat topical fungal infections such as ringworm, pityriasis versicolor, and cutaneous candidiasis . By providing a well-characterized benchmark, this compound enables researchers to develop and validate robust analytical methods, monitor stability studies, and meet stringent regulatory requirements for drug approval and manufacturing. This product is intended for research use only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(3,4-dichlorophenyl)methoxy]ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N2O/c19-13-2-3-14(16(21)8-13)18(9-24-6-5-23-11-24)25-10-12-1-4-15(20)17(22)7-12/h1-8,11,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRYZAYGHYHAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47447-55-2
Record name 1-(2-((3,4-Dichlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047447552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MICONAZOLE 3,4-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTE5VU8ZKH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structural Characterization and Isomeric Diversity of Miconazole Compounds

Elucidation of Miconazole (B906) 3,4-Isomer's Chemical Architecture

The Miconazole 3,4-isomer, identified as a known impurity of miconazole and designated as Miconazole Impurity F in the European Pharmacopoeia, possesses the chemical name 1-[2-((3,4-dichlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole. mdpi.comijpsr.compharmaffiliates.compharmaffiliates.com Its molecular formula is C₁₈H₁₄Cl₄N₂O, with a molecular weight of 416.13 g/mol . pharmaffiliates.compharmaffiliates.com

The key structural difference between miconazole and its 3,4-isomer lies in the substitution pattern of the dichlorobenzyl moiety. In the official drug, miconazole, the benzyl (B1604629) ring is substituted with chlorine atoms at the 2 and 4 positions. In the this compound, these chlorine atoms are located at the 3 and 4 positions of the benzyl ring. ijpsr.com This positional isomerism significantly influences the molecule's electronic distribution and three-dimensional shape.

The structural elucidation of the this compound relies on standard analytical techniques. While specific spectral data for the isolated impurity is not widely published in peer-reviewed literature, its characterization as a pharmaceutical impurity standard implies the availability of comprehensive data, including ¹H NMR, ¹³C NMR, and mass spectrometry, from commercial suppliers. glppharmastandards.com

Based on its structure, the expected ¹H NMR spectrum would show distinct aromatic proton signals for the 3,4-dichlorobenzyl group compared to the 2,4-dichlorobenzyl group in miconazole. Specifically, the coupling patterns and chemical shifts of the three protons on the 3,4-dichlorinated ring would differ from the three protons on the 2,4-dichlorinated ring. Similarly, the ¹³C NMR spectrum would exhibit unique chemical shifts for the carbon atoms of the 3,4-dichlorobenzyl moiety. Mass spectrometry would confirm the molecular weight and fragmentation pattern consistent with the isomeric structure.

Stereochemical Considerations within Miconazole Isomers and Analogues

The stereochemistry of miconazole and its analogues is a critical aspect of their chemical identity, influencing their biological activity.

Enantiomeric Forms and Their Configurational Assignment

Miconazole possesses a single chiral center at the carbon atom of the ethyl bridge, which is bonded to the imidazole (B134444) nitrogen, the 2,4-dichlorophenyl group, the oxygen of the ether linkage, and a hydrogen atom. researchgate.net Consequently, miconazole exists as a racemic mixture of two enantiomers: (R)-miconazole and (S)-miconazole. researchgate.netresearchgate.net

The absolute configuration of the enantiomers has been determined using advanced analytical techniques. A study employing vibrational circular dichroism (VCD) spectroscopy confirmed the absolute configuration of (+)-(S)-miconazole nitrate (B79036). sigmaaldrich.com The (R)-enantiomer of miconazole has been shown to be the more potent antifungal agent against several fungal strains, including Candida krusei and Aspergillus niger. researchgate.netresearchgate.net This highlights the importance of stereochemistry in the biological function of these compounds. The separation of these enantiomers is typically achieved using chiral high-performance liquid chromatography (HPLC). sigmaaldrich.com

Diastereomeric Possibilities and Their Conformational Analysis

While miconazole itself, with only one chiral center, does not have diastereomers, its analogues with additional chiral centers can exist as diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. rsc.org

A relevant example can be found in the study of metal complexes of econazole (B349626), a close structural analogue of miconazole. When a racemic mixture of econazole is reacted with a racemic mixture of a chiral ruthenium complex, [Ru(phen)₂Cl₂], the resulting product is a mixture of diastereomers. The ¹H NMR spectrum of this mixture clearly shows two distinct sets of signals, indicating the presence of these different stereoisomers in an approximately 1:1 ratio. metabolomicsworkbench.org This demonstrates that the introduction of a second chiral center leads to the formation of diastereomers with distinguishable spectroscopic properties.

The conformational analysis of these diastereomers would involve examining the different spatial arrangements of the substituents around the chiral centers and the resulting steric and electronic interactions, which would influence their relative stability and reactivity.

Computational Studies on Isomeric Conformations and Energetic Landscapes

Computational chemistry provides valuable insights into the three-dimensional structures and relative stabilities of miconazole isomers. Techniques such as Density Functional Theory (DFT) and molecular docking have been employed to study the conformational preferences and energetic landscapes of these molecules. researchgate.netgoogle.com

Molecular modeling studies have been used to investigate the inclusion complexes of miconazole enantiomers with cyclodextrins. These studies help to understand the non-covalent interactions that govern the binding and stability of the host-guest complexes. researchgate.net For instance, molecular docking studies have predicted that (R)-miconazole forms more stable interactions with certain cyclodextrin (B1172386) derivatives than (S)-miconazole, suggesting a basis for chiral recognition.

DFT calculations have been utilized to determine the optimized geometries and vibrational frequencies of miconazole. google.com These theoretical calculations can be correlated with experimental data from techniques like IR and Raman spectroscopy to provide a comprehensive understanding of the molecule's structure.

Advanced Synthetic Methodologies for Isomer Controlled Production

Targeted Synthesis and Isolation Strategies for Miconazole (B906) 3,4-Isomer

The standard structure of miconazole contains two 2,4-dichlorophenyl moieties. A regioisomer, such as the "miconazole 3,4-isomer," would feature a 3,4-dichlorophenyl group in place of one or both of the 2,4-substituted rings. The synthesis of such a specific regioisomer requires precise control over the introduction of substituents on the aromatic rings. While literature specifically detailing the synthesis of a "this compound" is sparse, its targeted production can be extrapolated from established synthetic routes for miconazole and its analogues.

The conventional synthesis of miconazole typically involves two key fragments: an N-substituted imidazole (B134444) alcohol and a substituted benzyl (B1604629) halide. Regiocontrol can be achieved by selecting appropriately substituted precursors.

Synthetic Strategies:

Modification of the Benzyl Moiety: A primary route involves the O-alkylation of the 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol intermediate. To produce a 3,4-isomer, the standard 2,4-dichlorobenzyl chloride used in the final step would be replaced with 3,4-dichlorobenzyl chloride . The reaction involves forming the sodium salt of the alcohol intermediate with a base like sodium hydride in a solvent such as dimethylformamide (DMF), followed by nucleophilic substitution with the desired benzyl chloride. scielo.org.mxscielo.org.mx

Modification of the Phenethyl Moiety: An alternative strategy involves starting with a differently substituted acetophenone (B1666503). The synthesis could begin with 3,4-dichloroacetophenone . This starting material would be halogenated to form an α-haloacetophenone, which is then reacted with imidazole. The resulting ketone is subsequently reduced to the corresponding chiral or racemic alcohol, which is then alkylated.

A general pathway for synthesizing miconazole analogues, which can be adapted for the 3,4-isomer, involves the intermolecular insertion of a carbenoid species into imidazole, starting from an α-diazoketone derived from the corresponding benzoic acid. scielo.org.mxscielo.org.mx For instance, starting with 3,4-dichlorobenzoic acid would yield the necessary precursor to build the 3,4-dichlorophenyl-substituted fragment of the molecule.

Isolation and Purification:

In synthetic routes where a mixture of regioisomers might be formed, or to purify the target isomer from side products, chromatographic techniques are essential. High-performance liquid chromatography (HPLC) is a powerful tool for this purpose. Chiral stationary phases (CSPs) are particularly effective for separating not only enantiomers but also structurally similar isomers. researchgate.net Methods using cellulose-based columns (e.g., Chiralcel OD, OJ) or amylose-based columns in various mobile phase modes (normal, reversed, or polar organic) have been successfully applied to resolve closely related azole antifungal isomers. researchgate.net The isolation of a specific isomer like the 3,4-isomer would thus rely on these established chromatographic separation principles.

Asymmetric Synthesis Approaches for Miconazole Enantiomers and Analogues

Miconazole is a chiral compound, and its biological activity primarily resides in the (R)-enantiomer. researchgate.net Therefore, synthetic methods that produce enantiomerically pure miconazole are highly valuable as they can lead to more potent drugs with potentially fewer side effects.

Chemoenzymatic synthesis, which combines the selectivity of biological catalysts with the efficiency of chemical reactions, offers an elegant and effective route to enantiopure compounds. Biocatalysts, particularly enzymes like oxidoreductases and lipases, are used to create a chiral intermediate, which is then converted to the target molecule through chemical steps. researchgate.net

A prominent strategy involves the asymmetric reduction of a prochiral ketone intermediate using an alcohol dehydrogenase (ADH). researchgate.net In a novel chemoenzymatic route, 2-chloro-1-(2,4-dichlorophenyl)ethanone is reduced to the corresponding alcohol. researchgate.net Oxidoreductases, such as alcohol dehydrogenases A and T (ADH-A and ADH-T), have been shown to be highly effective, producing the (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol in enantiopure form under mild reaction conditions. researchgate.net This chiral alcohol is a versatile building block that can be converted to (R)-miconazole through subsequent chemical modifications. researchgate.net

More recently, a three-step chemoenzymatic cascade has been developed to synthesize a variety of chiral miconazole analogues. researchgate.net This process involves:

Synthesis of various α-imidazolyl ketones.

Asymmetric reduction of these ketones using engineered ketoreductases (KREDs) with opposite stereoselectivity, allowing access to either the (R) or (S) alcohol intermediate.

Etherification of the resulting chiral alcohol to yield the final miconazole analogue.

This cascade method has successfully produced over 20 chiral miconazole analogues with high yields (26–84%) and excellent stereoselectivities (up to >99% enantiomeric excess, ee). researchgate.net A significant advantage of this route is that it avoids the isolation of intermediates and the use of metal catalysts. researchgate.net

Enzyme/BiocatalystSubstrateProductStereoselectivity/YieldReference
Alcohol Dehydrogenase T (ADH-T)2-chloro-1-(2,4-dichlorophenyl)ethanone(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol>99% ee researchgate.net
Engineered Ketoreductases (KREDs)α-imidazolyl ketonesChiral β-heteroaryl amino alcoholsup to >99% ee researchgate.net
Acinetobacter sp. isolate2-chloro-1-(2,4-dichlorophenyl)ethanone(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol>99% ee, 92% yield

Asymmetric synthesis can also be achieved using chiral auxiliaries or chiral catalysts. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.orgnumberanalytics.com This strategy is a foundational principle in asymmetric synthesis. For a molecule like miconazole, a chiral auxiliary could be attached to a precursor, such as an acetophenone derivative, to control the stereochemistry of a reduction or alkylation step. Common auxiliaries include oxazolidinones (Evans auxiliaries) and camphorsultam. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. While a general and powerful strategy, specific applications of common chiral auxiliaries in the synthesis of miconazole are not widely reported in primary literature, with chemoenzymatic routes being more prominent.

Alternatively, asymmetric catalysis involves using a small amount of a chiral catalyst to generate large quantities of a chiral product. Metal-based catalysts are common. For instance, the synthesis of the imidazolyl ketone intermediate for miconazole has been achieved via the insertion of a carbenoid species, generated from an α-diazoketone, into imidazole using copper acetylacetonate as a catalyst. scielo.org.mxscielo.org.mx While the reported method is not asymmetric, this reaction could potentially be rendered stereoselective by employing a chiral ligand with the copper catalyst to influence the approach of the reactants, a common strategy in modern asymmetric catalysis.

Derivatization Strategies for Novel Miconazole Analogues with Defined Isomerism

Creating novel analogues of miconazole with defined stereochemistry is a key strategy for developing new antifungal agents with improved properties. Derivatization involves chemically modifying the miconazole structure while maintaining precise control over its isomeric form.

A powerful approach is to utilize the enantiopure intermediates generated from the asymmetric syntheses described above. For example, the enantiopure (R)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol obtained via a chemoenzymatic route can serve as a scaffold. researchgate.netresearchgate.net This chiral alcohol can be reacted with a wide variety of substituted benzyl halides or other electrophiles in an O-alkylation step. This strategy allows for the synthesis of a library of novel miconazole analogues, all possessing the desired (R)-configuration at the stereocenter.

Recent research has demonstrated this principle effectively. A chemoenzymatic cascade was used to produce a range of chiral β-heteroaryl amino alcohols, which were then etherified to create 20 distinct chiral miconazole analogues with defined stereochemistry and high enantiomeric purity. researchgate.net This highlights a modular approach where both the dichlorophenyl ring and the benzyl ether moiety can be varied to explore the structure-activity relationship.

Another derivatization strategy involves bioisosterism, where an atom or group of atoms is replaced by another with similar physical or chemical properties. For example, novel miconazole analogues containing selenium have been designed and synthesized. nih.gov When such modifications are performed on precursors with established stereochemistry, the resulting novel analogues also have defined isomerism.

Starting MaterialDerivatization StrategyResulting Analogue TypeIsomerism ControlReference
(R)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanolO-alkylation with various substituted benzyl halidesNovel (R)-miconazole analoguesStarts with enantiopure (R)-alcohol researchgate.netresearchgate.net
Racemic miconazoleBioisosteric replacement (e.g., with Selenium)Novel racemic organoselenium analoguesProduces racemic mixture nih.gov
α-imidazolyl ketonesAsymmetric reduction followed by etherificationLibrary of 20 chiral analoguesKRED-controlled (R) or (S) configuration researchgate.net

Molecular Mechanisms of Action and Isomer Specific Biological Interactions

Comparative Analysis of Isomeric Interactions with Fungal Cytochrome P450 Enzymes (e.g., Lanosterol (B1674476) 14α-Demethylase)

The primary antifungal mechanism of miconazole (B906) involves the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450 (CYP) enzyme encoded by the ERG11 gene. wikipedia.orgcaymanchem.comdrugbank.com This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The weakly basic nitrogen atom (N-3) in the imidazole (B134444) ring of miconazole binds to the heme iron of the CYP51 enzyme, preventing the demethylation of lanosterol. najah.edu

While much of the literature discusses miconazole's effect on CYP51 as a single entity, studies on its enantiomers reveal significant differences in inhibitory potency. Research indicates that (R)-(-)-miconazole is more active against common pathogenic fungi than the (S)-isomer. nih.gov For instance, the R-isomer of miconazole has demonstrated 8- to 10-times lower minimal inhibitory concentrations (MIC) against Candida krusei and Aspergillus niger compared to the S-isomer, suggesting a more potent interaction with the target enzyme. researchgate.net This stereoselectivity implies that the three-dimensional structure of the (R)-isomer allows for a more favorable fit and stronger binding affinity within the active site of fungal lanosterol 14α-demethylase compared to its (S)-counterpart.

Table 1: Comparative Antifungal Activity of Miconazole Enantiomers

Fungal SpeciesIsomer with Higher ActivityObservationCitation
Candida albicans(R)-(-)-miconazoleMore active than (S)-isomer and racemate. nih.gov
Trichophyton rubrum(R)-(-)-miconazoleMore active than (S)-isomer and racemate. nih.gov
Candida krusei(R)-miconazole8-10 times lower MIC compared to (S)-isomer. researchgate.net
Aspergillus niger(R)-miconazole8-10 times lower MIC compared to (S)-isomer. researchgate.net

Differential Effects of Isomers on Ergosterol Biosynthesis Pathways

The inhibition of lanosterol 14α-demethylase by miconazole isomers directly disrupts the ergosterol biosynthesis pathway. This blockade leads to a depletion of ergosterol and a concurrent accumulation of toxic methylated sterol precursors, such as lanosterol. researchgate.netmdpi.comnih.gov In Candida albicans, miconazole treatment results in a significant accumulation of lanosterol. nih.gov

The differential potency of the isomers against CYP51 translates into varying degrees of impact on this pathway. The more potent (R)-miconazole is expected to cause a more rapid and profound inhibition of ergosterol synthesis at lower concentrations compared to the (S)-isomer. This leads to a faster disruption of fungal cell membrane formation and integrity. The accumulation of toxic sterols, which disrupt membrane structure and function, would also be more pronounced with the (R)-isomer. researchgate.netmdpi.com

Isomer-Dependent Modulations of Fungal Cell Membrane Integrity and Permeability

The depletion of ergosterol and accumulation of aberrant sterols, driven by CYP51 inhibition, severely compromise the physical properties and functions of the fungal cell membrane. This leads to altered membrane fluidity and increased permeability, ultimately causing leakage of essential cellular contents and cell death. drugbank.comnih.govtoku-e.com

While direct comparative studies on how individual miconazole isomers affect membrane permeability are scarce, it is a direct consequence of their differential effects on ergosterol biosynthesis. Given that (R)-miconazole is a more potent inhibitor of the ergosterol pathway, it would logically induce more significant alterations in membrane integrity than the (S)-isomer at equivalent concentrations. The greater accumulation of toxic methylated sterols induced by the R-enantiomer would lead to more substantial disorganization of the membrane's phospholipid bilayer, resulting in increased permeability and loss of cellular function. researchgate.netnih.gov

Investigation of Isomer-Specific Induction of Reactive Oxygen Species (ROS) in Fungal Systems

Beyond ergosterol depletion, miconazole is known to induce the production of endogenous reactive oxygen species (ROS) in fungi, which contributes significantly to its antifungal activity. caymanchem.comnih.govnih.govbertin-bioreagent.com This oxidative stress leads to damage of cellular components like proteins, lipids, and nucleic acids, culminating in cell death. mdpi.com Studies have shown a dose-dependent increase in ROS production in Candida albicans upon treatment with miconazole. nih.gov Furthermore, a strong inverse correlation has been observed between the miconazole MIC and the level of ROS production in clinical Candida isolates, indicating that ROS production is a key factor in miconazole's efficacy. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies Governing Isomeric Potency and Selectivity against Fungal Pathogens

SAR studies for azole antifungals highlight several key structural features required for activity. The basic structural necessity is a weakly basic imidazole or triazole ring linked via a nitrogen-carbon bond to the rest of the molecule. najah.edu The N-3 atom of the imidazole ring is crucial for binding to the heme iron of CYP enzymes. The potency of azoles is generally enhanced by the presence of two or three aromatic rings, with halogen substitutions (like the 2,4-dichlorophenyl groups in miconazole) being particularly important. najah.edu

The stereochemistry at the chiral center of miconazole is a critical determinant of its antifungal potency. The superior activity of the (R)-enantiomer indicates that its specific three-dimensional conformation allows for an optimal orientation of the dichlorophenyl rings and the imidazole moiety within the active site of the fungal CYP51 enzyme. researchgate.netnih.gov This precise fit maximizes the binding interactions, leading to more effective enzyme inhibition compared to the (S)-isomer.

Exploration of Off-Target Biological Interactions of Miconazole Isomers with Mammalian Enzymes and Receptors

Miconazole's utility as a systemic drug is limited due to its interaction with mammalian enzymes, particularly cytochrome P450 enzymes in the liver. It is a known inhibitor of several human CYP isozymes, including CYP3A4, CYP2C9, CYP2D6, CYP1A2, and CYP2C19. toku-e.comnih.gov This inhibition can lead to significant drug-drug interactions. For instance, miconazole can increase the plasma concentrations of drugs metabolized by these enzymes, such as certain anticoagulants and statins. wikipedia.org

In addition to CYPs, miconazole acts as an antagonist of the glucocorticoid receptor (GR). wikipedia.orgtoku-e.com This off-target activity can influence the expression of various genes and may contribute to some of its side effects. Recent chemical proteomics studies have also identified sphingosine-1-phosphate lyase (SGPL1) as a potential mammalian target of miconazole, an interaction not shared by the structurally related, but inactive (in terms of promoting oligodendrocyte differentiation), drug voriconazole. nih.gov

Data specifically comparing the off-target effects of the (R)- and (S)-isomers of miconazole are limited. However, it is plausible that stereoselectivity also plays a role in these interactions. The structural features that determine binding to fungal CYP51 could also influence the affinity for mammalian CYPs and other receptors. For example, studies on mouse Sertoli cells showed that miconazole can induce oxidative stress and apoptosis, highlighting its potential for toxicity in mammalian cells, though these studies did not differentiate between isomers. mdpi.comnih.gov

Table 2: Known Off-Target Interactions of Miconazole in Mammalian Systems

Mammalian TargetEffect of MiconazoleCitation
Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9, CYP2D6)Inhibition toku-e.comnih.gov
Glucocorticoid Receptor (GR)Antagonism wikipedia.orgtoku-e.com
Sphingosine-1-phosphate lyase (SGPL1)Inhibition nih.gov

In Vitro Metabolic Pathways and Biotransformation of Miconazole Isomers

Identification and Characterization of Isomer-Specific Metabolites Using High-Resolution Mass Spectrometry

The investigation into the hepatic metabolism of miconazole (B906) using in vitro models, such as human liver microsomes (HLM), has been significantly advanced by high-resolution mass spectrometry (HRMS) coupled with ultra-high-performance liquid chromatography (UHPLC). mdpi.comnih.gov This combination has enabled the separation, identification, and characterization of previously undescribed metabolites.

In studies where miconazole was incubated with HLM, seven new hepatic metabolites were identified. nih.govcapes.gov.br Among these, metabolites designated as M3 and M4 were identified as isomers resulting from the hydroxylation of one of the dichlorophenyl rings. mdpi.com The precise characterization of these isomers was achieved by analyzing their mass spectra and fragmentation patterns.

For metabolite M3, HRMS analysis indicated that hydroxylation occurred on the dichlorobenzyl fragment. This was deduced from the presence of a key ion fragment at m/z 174.9709, which replaced the fragment at m/z 158.9764 observed in the parent miconazole's MS/MS spectrum. researchgate.net Based on established principles of cytochrome P450-mediated hydroxylation of halogenated benzenes, the hydroxylation site for the M3 metabolite was inferred to be the C4 position of the benzene (B151609) ring. mdpi.com

For the isomeric metabolite M4, the mass spectrum also showed a prominent peak at m/z 174.9708. mdpi.com However, its distinct fragmentation behavior and chromatographic retention time differentiated it from M3. The hydroxylation for M4 was proposed to occur at the meta position relative to the chloro substituents on the phenyl ring. mdpi.com These findings demonstrate the power of HRMS to not only detect metabolites but also to provide structural insights into the regioselectivity of biotransformation reactions.

Table 1: Isomer-Specific Metabolites of Miconazole Identified by UHPLC-HRMS

MetaboliteProposed BiotransformationKey Identifying Fragment (m/z)Proposed Hydroxylation Site
M3 Monohydroxylation174.9709C4 position of the dichlorobenzyl ring
M4 Monohydroxylation174.9708Meta position of the dichlorobenzyl ring

Role of Hepatic Cytochrome P450 Isozymes (e.g., CYP3A4) in Stereoselective and Regioselective Biotransformation

The metabolism of miconazole is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. drugbank.com In vitro studies have identified CYP3A4 as a major enzyme responsible for its biotransformation. nih.govresearchgate.net Miconazole also demonstrates inhibitory activity against several CYP isoforms, including CYP2D6, CYP2C9, and CYP1A2, indicating a broad interaction with this enzyme system. researchgate.netresearchgate.net

The biotransformation of miconazole is both stereoselective and regioselective. Research in rat models has shown a higher plasma disappearance rate for the S(+)-enantiomer compared to the R(-)-enantiomer, pointing to stereoselective metabolism. nih.gov Computational modeling studies simulating the interaction of miconazole's enantiomers with the CYP3A4 active site suggest that both R- and S-miconazole can fit within the enzyme's catalytic cavity. nih.gov However, subtle differences in their binding orientation and proximity to the heme iron likely account for the observed differences in their metabolic rates and the specific sites (regioselectivity) of oxidation, such as on the imidazole (B134444) ring. nih.gov

The regioselectivity of CYP enzymes is evident in the formation of specific hydroxylated metabolites like M3 and M4. mdpi.com The preferential hydroxylation at certain positions on the dichlorophenyl ring is governed by the orientation of the substrate within the CYP3A4 active site. nih.gov Miconazole also acts as a potent competitive inhibitor of CYP3A4, with reported Ki values as low as 0.124 µM in human liver microsomes for the metabolism of other substrates. capes.gov.br Furthermore, it is a known inhibitor of CYP2C9, with studies showing potent inhibition of phenytoin (B1677684) hydroxylation with a Ki value of 125 nM in HLM. sci-hub.se This inhibitory profile underscores the significant interaction of miconazole isomers with key drug-metabolizing enzymes.

Elucidation of Major and Minor Metabolic Pathways for Miconazole Isomers

In vitro studies with human liver microsomes have revealed several metabolic pathways for miconazole. The primary reactions involve phase I biotransformations, including oxidative attacks on different parts of the molecule. mdpi.comnih.gov

The main metabolic pathways identified are:

Hydroxylation of the dichlorophenyl ring: This is a key pathway leading to the formation of isomeric metabolites, such as M3 and M4, as discussed previously. mdpi.com

Oxidation of the imidazole moiety: The imidazole ring is susceptible to oxidation, which can lead to its subsequent degradation and cleavage from the parent molecule. mdpi.comnih.gov

Oxidative O-dealkylation: In vitro studies in rats have also identified the cleavage of the ether linkage as a metabolic route. nih.gov

A recent comprehensive study using HLM identified a total of seven metabolites. mdpi.com The biotransformation process begins with reactions like hydroxylation and imidazole oxidation. These initial steps are followed by further degradation of the molecule. Based on the rate of formation in HLM incubations, the metabolite designated M2 was found to be the primary metabolite after a 30-minute incubation period, after which its formation rate decreased. mdpi.com The other metabolites, including the hydroxylated isomers M3 and M4, formed more slowly but their formation continued to increase for up to 120 minutes. mdpi.com This suggests a cascade of metabolic events where initial products may be further transformed into other metabolites.

Kinetic Analysis of Isomer Metabolism in Cellular and Subcellular Models (e.g., Human Liver Microsomes)

Kinetic analysis of miconazole metabolism in human liver microsomes (HLM) provides quantitative insights into the rate and efficiency of its biotransformation. Studies tracking the depletion of the parent drug over time in HLM incubations show a relatively modest rate of metabolism. mdpi.com For instance, after a 120-minute incubation period, only about 8% of the initial miconazole concentration was metabolized, with the rate of biotransformation slowing down thereafter. mdpi.com

While detailed Michaelis-Menten constants (Km and Vmax) for the formation of each specific metabolite isomer from miconazole are not fully established, the available data on metabolite evolution over time allows for a qualitative and semi-quantitative assessment of the metabolic pathways in this in vitro system.

Table 2: Kinetic Profile of Miconazole Metabolite Formation in Human Liver Microsomes (HLM)

Time PointMiconazole DepletionM2 (Primary Metabolite) FormationOther Metabolites (e.g., M3, M4) Formation
0-30 min Initial declineRapid formation, rate is highest in this periodGradual increase
30-120 min Continued declineFormation rate markedly decreasesFormation rates continue to increase steadily
>120 min Metabolism rate slows significantlyLevels may plateau or declineFormation rates begin to decelerate

(This table is a qualitative representation based on described kinetic profiles mdpi.com)

Analytical Chemistry Techniques for Isomeric Resolution and Quantification in Research

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of chiral compounds like miconazole (B906). Its high resolution and sensitivity make it ideal for distinguishing between closely related isomers.

The separation of enantiomers, such as the (R)- and (S)-isomers of miconazole, is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have proven highly effective. ukm.myresearchgate.net These CSPs offer excellent chiral recognition capabilities for a wide range of compounds, including azole antifungals. ukm.my

Studies have systematically evaluated various polysaccharide-based chiral columns for the enantiomeric separation of miconazole. nih.govresearchgate.net Columns such as Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)), Chiralcel® OJ (cellulose tris(4-methylbenzoate)), and Lux® Cellulose-3 are frequently employed. nih.govresearchgate.netptfarm.pl The choice of mobile phase, often a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like 2-propanol or ethanol (B145695) with a basic additive like diethylamine (B46881) (DEA), is crucial for optimizing separation. researchgate.netptfarm.pl Researchers have achieved good resolution (Rs) and separation factors (α), with reported Rs values ranging from 0.17 to 3.90 and α values from 1.07 to 2.50 depending on the specific column and conditions used. researchgate.net For instance, baseline separation of miconazole enantiomers was successfully achieved on a Chiralpak IC column using a mobile phase of acetonitrile (B52724) and aqueous ammonium (B1175870) hydrogen carbonate. nih.gov

Table 1: HPLC Chiral Stationary Phases for Miconazole Enantiomer Separation

Chiral Stationary Phase (CSP) Mobile Phase Composition Resolution (Rs) Separation Factor (α) Reference
Chiralcel® OD, OJ, OB, OK, OC, OF Hexane-2-propanol-diethylamine (425:74:1, v/v/v) 0.17 - 3.90 1.07 - 2.50 researchgate.net
Lux® Cellulose-3 Methanol >1.5 (implied) Not specified nih.govresearchgate.net
Chiralpak IC Acetonitrile and 5 mM ammonium hydrogen carbonate (80:20, v/v) Baseline separation Not specified nih.gov
Chiralcel® OD-RH Optimized based on organic modifier, pH, buffer salt, and temperature 0.89 (max) Not specified rsc.org

The development of a reliable HPLC method for isomer separation involves optimizing several parameters, including the mobile phase composition, flow rate, and column temperature. nih.govrsc.org For miconazole, methods have been developed using both normal-phase and reversed-phase chromatography. ukm.myrsc.org

Once developed, the method must be validated according to guidelines from the International Council on Harmonisation (ICH) to ensure its suitability for its intended purpose. nih.govresearchgate.netijpsjournal.com Validation parameters typically include:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. For a validated HPLC method for miconazole enantiomers, linearity was established in the concentration range of 1 to 200 μg·mL⁻¹, with a coefficient of determination (R²) of 0.9996. nih.govresearchgate.net

Precision: The closeness of agreement between a series of measurements. Intraday precision for a miconazole enantiomer method was reported with a relative standard deviation (RSD%) of 0.56. nih.govresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. Recovery studies for a validated method were close to 100%. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively. For a simultaneous determination method, the LOD and LOQ for miconazole nitrate (B79036) were found to be 1.06 and 3.21 μg/mL, respectively. fabad.org.tr

Specificity and Selectivity: The ability to assess the analyte unequivocally in the presence of other components, including degradation products or other isomers. nih.govresearchgate.net Forced degradation studies are often performed to demonstrate the stability-indicating capability of the method. nih.govresearchgate.netijpsjournal.com

Table 2: Validation Parameters for a Developed HPLC Method for Miconazole Enantiomers

Validation Parameter Result Reference
Linearity Range 1 - 200 μg·mL⁻¹ nih.govrsc.org
Coefficient of Determination (R²) 0.9996 nih.govresearchgate.net
Intraday Precision (RSD%) 0.56% nih.govresearchgate.net
Accuracy (Recovery) ~100% nih.govresearchgate.net
Analysis Time < 6 minutes nih.govresearchgate.net

Advanced Mass Spectrometry (MS) Applications and Hyphenated Techniques (e.g., LC-MS/MS, GC-MS, Ion Mobility-Mass Spectrometry) for Isomer Identification and Characterization

Mass spectrometry is a powerful tool for the identification and quantification of isomers, especially when coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).

LC-MS/MS is a highly sensitive and selective technique used for the enantioselective determination of miconazole in biological matrices. nih.gov In this approach, after the enantiomers are separated by a chiral LC column, they are ionized, typically using electrospray ionization (ESI), and detected by a triple-quadrupole mass spectrometer. nih.gov The system operates in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte. nih.gov This technique has been successfully applied to enantioselective pharmacokinetic studies of miconazole in rats. nih.gov

GC-MS has also been cited as a technique for the determination of miconazole, often after a derivatization step to improve volatility and chromatographic performance. researchgate.net

Ion Mobility-Mass Spectrometry (IMS-MS) is an emerging technique that separates ions in the gas phase based on their size, shape, and charge. frontiersin.org This provides an additional dimension of separation beyond chromatography and mass-to-charge ratio, making it particularly useful for resolving isomers that are difficult to separate by other means, including structural isomers and stereoisomers. frontiersin.org While specific applications to a "miconazole 3,4-isomer" are not documented, the principles of IMS-MS are well-suited for such a challenge. Cyclic ion mobility (cIM) mass spectrometry, for example, has been used to resolve complex mycolic acid isomers by passing the ions through the mobility device multiple times to enhance separation. nih.gov This high-resolution technique could theoretically be applied to differentiate positional isomers of dichlorinated miconazole derivatives.

Advanced Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment (e.g., Nuclear Magnetic Resonance, X-ray Crystallography, Circular Dichroism)

Spectroscopic methods are indispensable for the definitive structural elucidation and assignment of stereochemistry for isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of miconazole. mdpi.com Specific proton signals can be assigned to the various parts of the molecule, such as the imidazole (B134444) ring protons (at ~7.26-7.27 ppm), the dichlorophenyl ring protons, and the aliphatic CH and CH₂ protons. mdpi.com ¹³C NMR provides complementary information on the carbon skeleton. mdpi.com NMR has also been developed as a quantitative method (qNMR) for the analysis of miconazole in pharmaceutical formulations and biological samples, using an internal standard for accurate concentration determination. nih.gov

Table 3: Selected ¹H NMR Chemical Shifts for Miconazole in CDCl₃

Proton(s) Chemical Shift (ppm) Reference
Imidazole Ring (H4, H5) 7.26, 7.27 mdpi.com
Dichlorophenyl Rings (H3, H3') 7.38, 7.48 mdpi.com
Aliphatic CH 4.10 mdpi.com
Aliphatic CH₂ 4.27 - 4.52 mdpi.com

X-ray Crystallography: Single-crystal X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule, including its absolute stereochemistry. It is the gold standard for structural elucidation. The crystal structures of miconazole free base, as well as its solvates (ethanol monosolvate, hemihydrate), salts, and cocrystals have been determined and compared. nih.govresearchgate.netrsc.org These studies reveal how molecular conformation can be influenced by solvent molecules and how different crystal packing is achieved through intermolecular interactions. nih.gov This technique would be definitive in distinguishing between positional isomers like the 2,4- and 3,4-dichloro substituted forms.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is an excellent method for studying chiral molecules. Vibrational Circular Dichroism (VCD) has been used to confirm the absolute configuration of (+)-(S)-miconazole nitrate and to investigate its most abundant conformations in solution. nih.gov Induced Circular Dichroism (ICD), where a CD signal is induced in an achiral molecule upon complexation with a chiral host like a cyclodextrin (B1172386), has been used to study the interaction between miconazole and various cyclodextrins. d-nb.info

Development of Bioanalytical Methods for Isomer Quantification in Biological Matrices for Research Purposes

To understand the different pharmacokinetic profiles of miconazole enantiomers, it is essential to develop and validate bioanalytical methods capable of quantifying each isomer in biological matrices such as plasma. nih.gov

LC-MS/MS is the method of choice for this purpose due to its superior sensitivity and selectivity. nih.govmdpi.com A typical bioanalytical method involves several steps:

Sample Preparation: Extraction of the analytes from the biological matrix. This often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove interferences. nih.govresearchgate.net

Chromatographic Separation: Enantioselective separation using a chiral HPLC column, as described in section 6.1.1. nih.gov

Detection and Quantification: Use of tandem mass spectrometry in MRM mode for selective and sensitive quantification. nih.gov

A validated chiral LC-MS/MS method was used to investigate the enantioselective pharmacokinetics of miconazole in rats after oral administration. nih.gov The study found a significant difference between the two enantiomers, with (-)-(R)-miconazole showing a higher plasma concentration than (+)-(S)-miconazole. nih.gov Such research highlights the importance of isomer-specific bioanalytical methods in drug research and development.

Molecular Basis of Antifungal Resistance and the Influence of Isomerism

Differential Impact of Isomers on Drug Efflux Pump Activity (e.g., ABC and MFS Transporters)

Another major mechanism of antifungal resistance is the overexpression of drug efflux pumps, which actively transport antifungal agents out of the fungal cell, reducing their intracellular concentration to sub-therapeutic levels. The two major families of efflux pumps involved in azole resistance are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govnih.gov

The substrate specificity of these pumps can be influenced by the three-dimensional structure of the drug. Therefore, it is plausible that different isomers of miconazole (B906) could be recognized and transported with varying efficiency by these pumps. However, there is a lack of specific research investigating the differential impact of a "Miconazole 3,4-isomer" on the activity of ABC and MFS transporters. Studies on other azoles have shown some stereoselectivity in efflux pump interactions, but this cannot be extrapolated to a hypothetical "3,4-isomer" of miconazole without direct experimental evidence.

Adaptive Resistance Mechanisms in Fungi and Their Correlation with Isomeric Forms

Fungi can also develop adaptive resistance mechanisms, which are often transient and can be triggered by exposure to the antifungal agent. These can include the formation of biofilms, which provide a protective barrier against drug penetration, and the induction of stress response pathways. nih.gov

The relationship between specific isomeric forms of miconazole and the induction of these adaptive resistance mechanisms is an area that remains unexplored. It is conceivable that different isomers could have varied effects on fungal signaling pathways involved in stress responses and biofilm formation. However, without dedicated research on the "this compound," any such correlation remains speculative.

Development of Strategies to Overcome Isomer-Related Resistance in Fungal Pathogens

Strategies to combat antifungal resistance often focus on the development of new drugs that can evade existing resistance mechanisms, the use of combination therapies, and the identification of adjuvants that can inhibit resistance mechanisms such as efflux pumps. nih.gov

In the context of isomerism, a potential strategy could involve the development of isomerically pure drugs that are less susceptible to resistance mechanisms. For instance, if one isomer is a poorer substrate for efflux pumps or retains activity against mutated target enzymes, its isolated use could be beneficial. However, the development of such strategies for a "this compound" is contingent on foundational research that first establishes its existence, antifungal activity, and specific interactions with resistance mechanisms. Currently, the scientific literature does not provide this necessary foundation.

The subject of "this compound" and its specific role in antifungal resistance is not supported by the current body of scientific literature. While the general mechanisms of resistance to miconazole are well understood, research into the differential effects of its isomers is limited and primarily focused on its stereoisomers ((R) and (S) enantiomers) rather than positional isomers. The provided outline could not be addressed with scientifically accurate and specific information for the "this compound" due to this critical lack of data. Future research may shed light on the activities of various miconazole isomers, but at present, any discussion on the "this compound" in the context of antifungal resistance would be purely hypothetical.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Miconazole 3,4-isomer, and how do regioselectivity and functional group tolerance impact yield?

  • Methodological Answer : The synthesis of triazole derivatives (structural analogs to Miconazole) often employs the Pellizzari reaction, which involves coupling acyl hydrazides with cyanamides under mild conditions to achieve regioselectivity . For example, Badie et al. (2014) synthesized 4-Amino-3,5-Bis(2,4-dichlorophenoxy)-1,2,4-Triazole via hydrazide cyclization in DMSO with 65% yield . Challenges include multistep procedures and limited substrate scope, which can be mitigated using zinc(II)-catalyzed coupling to enhance functional group compatibility .

Q. Which analytical techniques are most effective for distinguishing this compound from its structural analogs?

  • Methodological Answer : Gas chromatography–Fourier transform infrared spectroscopy (GC-FTIR) enables isomer differentiation by tracking wavenumber-selective responses under varying temperatures and flow velocities, as demonstrated for oxime isomers . Tandem mass spectrometry (MS/MS) further complements structural analysis by identifying stereoisomer-specific fragmentation patterns, such as dehydration modes of 3,4-diols in positive ionization .

Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?

  • Methodological Answer : Anti-inflammatory and antimalarial assays using triazole derivatives (e.g., 1,2,4-triazoles) provide a framework. These include enzyme inhibition studies (e.g., CYP450 binding) and cell-based assays measuring IC50 values against Plasmodium strains .

Advanced Research Questions

Q. How does this compound interact with CYP3A4 enzymes, and what methodologies quantify binding kinetics?

  • Methodological Answer : Spectroscopic titration (e.g., UV-Vis difference spectroscopy) reveals type II binding interactions. A study on miconazole binding to CYP3A4-Nanodiscs reported a dissociation constant (KD) of 0.04 μM, calculated using kinetic simulations of absorbance changes at 430 nm and 408 nm .

Q. What transcriptome analysis approaches identify myelination-related genes modulated by this compound?

  • Methodological Answer : Comparative transcriptomics using datasets like GSE63804 (Gene Expression Omnibus) can identify differentially expressed genes (DEGs). For example, "TCC" (Tag Count Comparison) analysis with a 20% false discovery rate threshold revealed myelination pathways in mEpiSC-OPCs treated with miconazole .

Q. How can researchers resolve contradictory data on isomer-specific bioactivity?

  • Methodological Answer : Multivariate curve resolution (MCR) techniques applied to chromatographic data (e.g., GC-FTIR) isolate isomer-specific elution profiles, reducing noise from co-eluting contaminants . For biological data, dose-response studies with enantiomerically pure samples are critical to exclude stereochemical interference .

Q. What strategies improve regioselectivity in this compound synthesis?

  • Methodological Answer : Zinc(II)-catalyzed coupling of acyl hydrazides with cyanamides enhances regioselectivity for 1,2,4-triazole formation . Computational modeling of transition states (e.g., DFT calculations) can further predict favorable reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.